![molecular formula C12H16FN3O B2907313 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide CAS No. 486457-12-9](/img/structure/B2907313.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, a related study discusses the synthesis of benzimidazole derivatives, which could provide insights into potential synthesis methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This indicates the presence of fluorophenyl and piperazinyl groups in the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 426.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 211.9±28.7 °C . The compound has a molar refractivity of 62.9±0.3 cm^3, a polar surface area of 50 Å^2, and a molar volume of 195.3±3.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Fe-Catalyzed Synthesis : A study discusses the synthesis of flunarizine (a drug related to 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide) using Fe-catalysis. This process involves regioselective metal-catalyzed amination and is significant in industrial production (Shakhmaev et al., 2016).
Pharmacological Applications
- Anticonvulsant Properties : A compound closely related to this compound exhibited significant anticonvulsant effects in animal models, suggesting potential applications in treating seizures (Kamiński et al., 2011).
- Antimicrobial and Anticancer Activities : Another study synthesized derivatives of this compound and evaluated their antimicrobial and anticancer properties. Some derivatives showed significant activity, indicating potential for development as therapeutic agents (Mehta et al., 2019).
Molecular Docking and Biological Potentials
- Antiproliferative Activity : Derivatives of this compound were synthesized and evaluated for anticancer activity, showing significant antiproliferative properties through VEGFR-2-TK inhibition (Hassan et al., 2021).
Neurological Effects
- Memory Enhancement : A study investigated the effects of a compound similar to this compound on memory in mice, demonstrating potential cognitive-enhancing properties (Li Ming-zhu, 2008).
Other Applications
- Crystal Structure Analysis : Research on the crystal structure of related compounds, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, provided insights into their potential as pesticides and other applications (Olszewska et al., 2011).
Mécanisme D'action
While the specific mechanism of action for “2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is not available, a related compound, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been found to inhibit ENTs, being more selective to ENT2 than to ENT1 .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVYCQXJFWQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
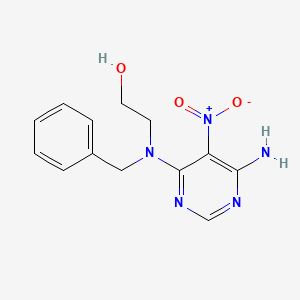
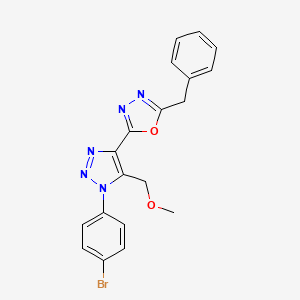
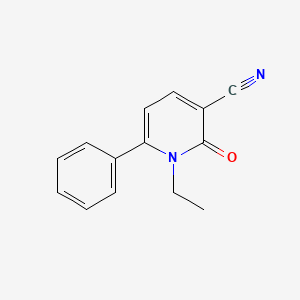
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2907237.png)

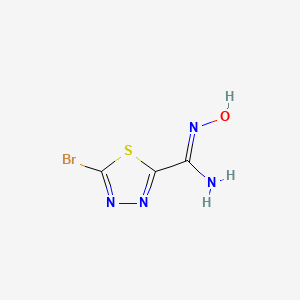
![4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2907241.png)
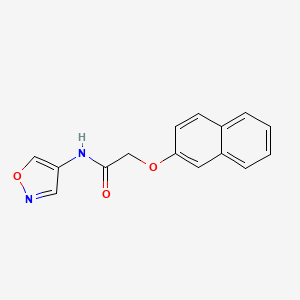
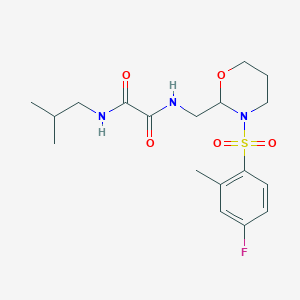
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
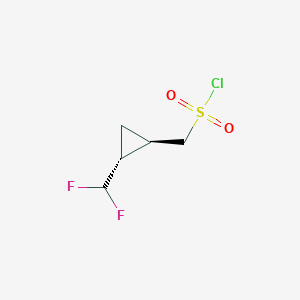
![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)

![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)
